Lys-ala-ala

Description

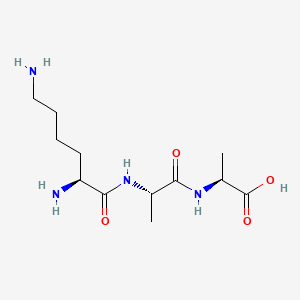

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIJIFCXUCZHOL-CIUDSAMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36509-55-4 | |

| Details | Compound: L-Alanine, N-(N-L-lysyl-L-alanyl)-, homopolymer | |

| Record name | L-Alanine, N-(N-L-lysyl-L-alanyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36509-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Lys Ala Ala and Analogs

2 Recombinant DNA Technology

Recombinant DNA technology offers a powerful biotechnological strategy for peptide production by engineering host organisms to express desired peptide sequences. This approach typically involves synthesizing genes encoding the target peptide, often as part of a larger fusion protein, which is then expressed in a suitable host system.

One method involves the design and expression of peptides with repetitive sequences containing lysine (B10760008) and alanine (B10760859) residues. For example, peptides such as the "alpha(3)-peptide" have been engineered, which consists of three repeats of the seven-residue sequence Leu-Glu-Thr-Leu-Ala-Lys-Ala nih.gov. The genes encoding these peptides are commonly fused to genes for carrier proteins, such as adenylate kinase, and expressed in bacterial hosts, frequently resulting in the formation of inclusion bodies nih.gov. Following expression, the target peptide is isolated from the fusion protein through specific cleavage techniques. For the "alpha(3)-peptide," cleavage with cyanogen (B1215507) bromide (BrCN) was employed to release the peptide nih.gov. This methodology enables the production of peptides with precisely defined sequences and has been utilized for studying their structural properties, including their propensity to form alpha-helices and their stability under varying conditions nih.gov.

Another recombinant strategy focuses on producing peptides with specific modifications, such as C-terminal amidation, by incorporating cleavage sites within fusion protein constructs google.comgoogle.com. These methods typically involve fusing the target peptide sequence to a carrier protein, separated by an acid-sensitive or enzyme-cleavable linker. After expression in bacterial cells, the fusion protein undergoes treatment with acid or specific proteases to release the desired peptide google.comgoogle.com. While these techniques are broadly applicable to peptide production, they can be adapted for peptides containing lysine and alanine residues by designing appropriate gene constructs and cleavage sites.

Table 2: Recombinant DNA Technology for Lysine-Alanine Containing Peptides

| Method/Host | Peptide Design/Sequence | Expression System | Cleavage Method | Key Findings / Applications |

| Gene engineering | "alpha(3)-peptide" (Leu-Glu-Thr-Leu-Ala-Lys-Ala)₃ | Bacterial expression | Cyanogen bromide (BrCN) | Characterization of alpha-helix formation and stability. |

| Fusion protein strategy | Target peptide with specific linker sequences | Bacterial expression | Acid cleavage or enzymatic | Production of amidated peptides; general peptide production. |

Compound List:

Lys-Ala-Ala

L-lysine (Lys, K)

L-alanine (Ala, A)

Oligo(L-lysine-co-L-alanine) [oligo(Lys-co-Ala)]

Leu-Glu-Thr-Leu-Ala-Lys-Ala

N-Acetyl-L-phenylalanyl-L-lysine

Conformational Analysis and Structural Characterization of Lys Ala Ala

Conformational Landscapes and Preferred Structures

The conformational landscape of a peptide is determined by the ensemble of stable or metastable three-dimensional arrangements it can adopt. For short peptides like Lys-Ala-Ala, this landscape is influenced by the intrinsic properties of its constituent amino acids, their sequence, and the surrounding environment.

Amino acids exhibit varying propensities to form stable α-helical structures, a fundamental secondary structural motif in proteins. Alanine (B10760859) is recognized as having one of the highest intrinsic helix propensities, serving as a benchmark in many studies nih.govnih.govwikipedia.orgoup.comrsc.org. Lysine (B10760008), a positively charged amino acid, also possesses a significant helix propensity nih.govnih.govwikipedia.orgoup.comrsc.org. The presence of both alanine and lysine in this compound suggests a predisposition towards adopting helical conformations. Studies on alanine-rich peptides containing lysine have demonstrated their ability to form helical structures, with lysine's charged side chain potentially contributing to stabilization through electrostatic interactions or by influencing solvent accessibility researchgate.netnih.govacs.org.

Table 1: Amino Acid Helix Propensities (Relative to Alanine)

| Amino Acid | Helix Propensity (kcal/mol) |

| Alanine | 0 |

| Lysine | 0.26 |

*Data compiled from nih.govnih.gov. Lower values indicate a higher propensity to form an α-helix.

In addition to α-helices, peptides can adopt other secondary structures, such as β-turns and 3₁₀-helices. β-turns are characterized by a hydrogen bond between the C=O of residue i and the N-H of residue i+3, causing a sharp turn in the peptide backbone researchgate.netnih.govrsc.org. The 3₁₀-helix, on the other hand, features a hydrogen bond between residue i and residue i+3, forming a tighter helix with 3.0 residues per turn, compared to the 3.6 residues per turn in an α-helix nih.govbiorxiv.orgcsic.esexplorationpub.com. While α-helices are generally more stable and prevalent in proteins, 3₁₀-helices and β-turns can be observed, particularly in short peptide sequences or under specific conditions nih.govbiorxiv.orgexplorationpub.com. The presence of lysine, with its flexible side chain, might influence the formation of these structures, potentially through side-chain-backbone interactions or by participating in specific hydrogen bonding patterns that favor turns or 3₁₀-helices, especially when positioned appropriately within a sequence explorationpub.comnih.govnih.gov.

The nature of the solvent plays a critical role in determining peptide conformation. Polar solvents, such as water, can stabilize extended or β-sheet-like structures by forming hydrogen bonds with the peptide backbone and side chains, while non-polar solvents, such as methanol, often favor the formation of α-helical structures researchgate.netnih.gov. For this compound, the charged nature of the lysine side chain will also influence its interaction with the solvent, potentially affecting its solubility and conformational preferences nih.govnih.govscispace.com. Studies have indicated that in aqueous solutions, intrahelical hydrogen bonds can be weaker compared to non-polar environments nih.gov.

Intramolecular Interactions Governing this compound Conformation

Intramolecular interactions are the fundamental forces that stabilize peptide secondary structures.

Dimerization and Self-Assembly of this compound Peptides

Peptides, even short ones like this compound, can undergo dimerization and self-assembly into larger supramolecular structures. These processes are driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic forces rsc.org.

Molecular Mechanical Studies of Dimer Stability

Molecular mechanical (MM) studies are often employed to investigate the stability of peptide dimers. A study specifically on this compound dimers explored the feasibility of dimer formation and aimed to explain structural features observed in crystal structures. These studies can incorporate the effect of counterions and the removal of charges on lysine side chains to understand their influence on dimer stability and conformation nih.gov. Such simulations provide insights into the energetic landscape governing the association of this compound monomers.

Supramolecular Assembly Mechanisms

The self-assembly of peptides into supramolecular structures, such as fibers or nanotubes, is a complex process governed by various intermolecular forces rsc.org. For this compound, the lysine residue's charge can play a role in directing assembly through electrostatic interactions, potentially with negatively charged species or other peptide molecules. Alanine residues contribute to hydrophobic interactions that can drive the aggregation of peptide units. Studies on similar peptides, like cyclic peptides containing lysine and alanine, have shown that they can self-assemble into nanotubes, with the arrangement of residues and the presence of hydrogen bonding and ionic interactions dictating the final structure acs.orgnih.gov. The mechanisms can involve a "dock-lock" process where peptides first loosely associate before locking into a stable configuration nih.gov. The interplay of hydrophobic and electrostatic forces is crucial in determining the specific assembly pathways and the stability of the resulting supramolecular architectures pnas.orgnih.gov.

Compound List

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoic acid | C12H24N4O4 | 288.34 |

| Ac-L-Lys(Ac)-D-Ala-D-Ala | N-acetyl-N-acetyl-L-lysyl-D-alanyl-D-alanine | Not specified | Not specified |

| Ac-L-Lys(Ac)-D-Ala-D-Lac | N-acetyl-N-acetyl-L-lysyl-D-alanyl-D-lactic acid | Not specified | Not specified |

| Ac-Gly-Ala-Thr-Pro-Ala-Lys-Lys-Ala-Ala-Gly-NH2 | Not specified | Not specified | Not specified |

| Ac-Gly-Ala-Thr-Pro-Ala-Lys-Lys-Ala-Ala-Ala-Thr-Pro-Ala-Lys-Lys-Ala-Ala-Gly-NH2 | Not specified | Not specified | Not specified |

| Ac-Leu-Leu-Arg | Not specified | Not specified | Not specified |

| Ac-Phe-Ala-LysH+ | Not specified | Not specified | Not specified |

| Ac-Lys-Met-(Ala)n-Gly-Tyr | Not specified | Not specified | Not specified |

| Ac-Ala-Ala-Ala-Val-Val-Val-Lys-palmitoyl | Not specified | Not specified | Not specified |

| Ac-Ala-Ala-Ala-Gly-Gly-Gly-Lys-palmitoyl | Not specified | Not specified | Not specified |

| C16-Lys-Lys-Phe-Phe-Val-Leu-Lys | Not specified | Not specified | Not specified |

| cyclo[-(l-Asp-d-Leu-l-Lys-d-Leu)2-] | Not specified | Not specified | Not specified |

| cyclo[-(l-Asp-d-Ala-l-Lys-d-Ala)2-] | Not specified | Not specified | Not specified |

| cyclo[-(d-Ala-l-Lys-d-Ala-l-Leu)2-] | Not specified | Not specified | Not specified |

| cyclo[-(l-Gln-d-Ala-l-Glu-d-Ala)2-] | Not specified | Not specified | Not specified |

| cyclo[-(l-Phe-d-Ala)4-] | Not specified | Not specified | Not specified |

| cyclo[(l-LYS-d-ALA-l-LEU-d-ALA)2] | Not specified | Not specified | Not specified |

| cyclo[(l-LYS-d-ALA)2-(l-THR-d-ALA)2] | Not specified | Not specified | Not specified |

| (Ala)3 | Alanine tripeptide | Not specified | Not specified |

| Lys-Ala-Glu | Lysine-Alanine-Glutamate tripeptide | Not specified | Not specified |

| Ala-Phe | Alanine-Phenylalanine dipeptide | Not specified | Not specified |

| Ser-Asn | Serine-Asparagine dipeptide | Not specified | Not specified |

| Lys-Glu | Lysine-Glutamate dipeptide | Not specified | Not specified |

| Ala-His-Lys (AHK) | Alanine-Histidine-Lysine tripeptide | Not specified | Not specified |

| Gly-His-Lys (GHK-Cu) | Glycine-Histidine-Lysine (copper complex) | Not specified | Not specified |

| Ala-Ala-Lys | Alanine-Alanine-Lysine tripeptide | C12H24N4O4 | 288.34 |

| LYS(11-36) | Peptide corresponding to the β-sheet region of T4 lysozyme | Not specified | Not specified |

| KAA | This compound | Not specified | Not specified |

| NH2-KAA-COOH | This compound | Not specified | Not specified |

| H-Lys-Ala-Ala-OH | This compound | Not specified | Not specified |

| H-Lys-Ala-Ala-OH acetate (B1210297) salt | This compound acetate salt | Not specified | Not specified |

| Lys-Ala-7-amido-4-methylcoumarin (KA-AMC) | Not specified | Not specified | Not specified |

| FKFE | (d-Phe)-(d-Lys)-(d-Phe)-(d-Glu) | Not specified | Not specified |

| KFE8 | Not specified | Not specified | Not specified |

| EAK16 | (Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)2 | Not specified | Not specified |

| (Ala)7 | Polyalanine peptide with 7 alanine residues | Not specified | Not specified |

| (Ala)11 | Polyalanine peptide with 11 alanine residues | Not specified | Not specified |

| (Ala)17 | Polyalanine peptide with 17 alanine residues | Not specified | Not specified |

Electrostatic Interactions and Salt Bridges

The lysine residue in this compound possesses a primary amine group in its side chain, which is protonated at neutral pH, rendering it positively charged. This positive charge is crucial for electrostatic interactions. While this compound does not inherently contain a negatively charged amino acid side chain to form intramolecular salt bridges, the lysine residue can participate in intermolecular electrostatic interactions with other charged molecules or surfaces. Studies involving peptides with lysine and glutamate (B1630785) residues have demonstrated that these charged amino acids can form salt bridges, with the stability of these interactions being influenced by both electrostatic attraction and hydrophobic effects, depending on their relative orientations researchgate.netpnas.org. The formation and strength of salt bridges are sensitive to the local environment and the computational force fields used to model them acs.org.

Dimerization and Self-Assembly of this compound Peptides

Even short peptides like this compound can undergo dimerization and self-assembly into larger supramolecular structures. These processes are governed by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, and hydrophobic forces rsc.org.

Molecular Mechanical Studies of Dimer Stability

Molecular mechanical (MM) studies are instrumental in evaluating the stability of peptide dimers. Research focusing on this compound dimers has specifically aimed to assess the feasibility of dimer formation and to elucidate structural characteristics observed in crystalline forms. These investigations can incorporate the impact of counterions and the effect of removing charges from the lysine side chains to better understand their influence on dimer stability and conformation nih.gov. Such computational analyses provide valuable insights into the energetic landscape that governs the association of this compound monomers.

Supramolecular Assembly Mechanisms

The self-assembly of peptides into supramolecular entities, such as nanofibers or nanotubes, is a complex phenomenon driven by various intermolecular forces rsc.org. For this compound, the charged lysine residue can guide assembly through electrostatic interactions, potentially with negatively charged species or other peptide molecules. The alanine residues contribute hydrophobic interactions that can promote the aggregation of peptide units. Studies on related peptides, including cyclic peptides containing lysine and alanine, have revealed their capacity to self-assemble into nanotubes, with the specific arrangement of residues and the presence of hydrogen bonding and ionic interactions dictating the final structure acs.orgnih.gov. The assembly mechanisms can involve a "dock-lock" process, where peptides initially associate loosely before locking into a stable configuration nih.gov. The delicate balance between hydrophobic and electrostatic forces is critical in determining the specific assembly pathways and the stability of the resulting supramolecular architectures pnas.orgnih.gov.

The tripeptide this compound (Lysine-Alanine-Alanine) is a sequence of three amino acids with distinct properties that govern its molecular recognition and intermolecular interactions. The presence of lysine, a basic amino acid with a positively charged side chain at physiological pH, alongside the small, hydrophobic alanine residues, dictates how this peptide engages with other molecules. This article delves into the specific interactions of this compound with biological targets, focusing on non-clinical aspects of molecular recognition and binding mechanisms.

Molecular Recognition and Intermolecular Interactions of this compound

The interactions of this compound are characterized by a combination of non-covalent forces and molecular complementarity, enabling it to bind to various biological entities.

The binding of this compound to potential receptors is a complex process driven by multiple weak interactions that collectively ensure specificity and affinity.

This compound participates in several types of non-covalent interactions, which are fundamental to its molecular recognition capabilities.

Hydrogen Bonding: The peptide backbone (amide and carbonyl groups) and the lysine side chain's amino group act as hydrogen bond donors and acceptors. These interactions are critical for orienting the peptide within a binding site and establishing specific contacts with complementary functional groups on a receptor. For example, the lysine side chain can form hydrogen bonds with hydroxyl or carboxyl groups. nih.govwikipedia.org

Electrostatic Interactions: The positively charged epsilon-amino group of lysine at physiological pH is a primary driver for electrostatic interactions. It forms strong ionic bonds or salt bridges with negatively charged residues (e.g., aspartate, glutamate) or phosphate (B84403) groups on target molecules, often initiating the recognition process and significantly contributing to binding affinity. nih.govwikipedia.org

π-π Interactions: While this compound does not possess aromatic rings, it can engage in π-π stacking interactions if its binding partner contains aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or nucleobases. nih.govwikipedia.org

Molecular complementarity refers to the precise spatial and chemical matching between this compound and its binding partner (host). This involves the alignment of the peptide's shape, charge distribution, and hydrophobicity with the complementary features of a binding site. The specific conformation adopted by this compound, influenced by the alanine residues, allows it to fit into defined pockets. The lysine residue's positive charge is positioned to interact favorably with anionic sites, while the alanine residues can occupy hydrophobic sub-pockets, embodying the "lock-and-key" or "induced-fit" principles of molecular recognition. nih.govwikipedia.org

The unique sequence of this compound confers specificity through the contributions of its individual amino acid residues.

Lysine (Lys): The positively charged lysine side chain is a key determinant of specificity, particularly for anionic targets. Its capacity for strong electrostatic and hydrogen bonding interactions makes it crucial for recognizing and binding negatively charged molecules. nih.govacs.org

Molecular Recognition and Intermolecular Interactions of Lys Ala Ala

Interactions with Nucleic Acids and Polyelectrolytes

Due to its positively charged lysine (B10760008) residue, Lys-Ala-Ala is expected to interact strongly with nucleic acids, which possess a negatively charged phosphodiester backbone.

The interaction between this compound and DNA is primarily driven by electrostatic attraction between the lysine side chain and the DNA's phosphate (B84403) backbone.

Electrostatic Binding: The lysine's amino group forms salt bridges and hydrogen bonds with the phosphate oxygens of DNA, neutralizing the DNA's negative charge and facilitating peptide binding. researchgate.net Studies on lysine-rich peptides show that their positive charge density is a significant factor in DNA interaction, influencing DNA conformation and condensation. nih.govnih.gov

Groove Binding: Peptides can fit into the major or minor grooves of the DNA helix. The specific sequence and conformation of this compound would dictate its ability to interact within these grooves, potentially forming sequence-specific contacts, though this is more pronounced in longer peptides. researchgate.net

Conformational Effects: Peptide binding can induce conformational changes in DNA, such as bending or unwinding, which can impact DNA accessibility and function. researchgate.net

This compound interacts with RNA through similar mechanisms as with DNA, involving electrostatic interactions with the RNA backbone and potential interactions with RNA bases.

Electrostatic Interactions with RNA Backbone: The lysine residue's positive charge engages electrostatically with the RNA's phosphodiester backbone, a primary binding mechanism. acs.orgrsc.org Lysine-rich polypeptides are known to drive and regulate biomolecular condensation with RNA, forming dynamic coacervates. nih.govnih.gov

Interactions with RNA Bases: The alanine (B10760859) residues may contribute to binding by interacting hydrophobically with RNA bases or by stabilizing the peptide's conformation for base-specific contacts. acs.orgrsc.org

Interactions with Biological Membranes and Lipid Systems

The interaction of peptides with biological membranes is a fundamental aspect of their biological function, influencing their localization, activity, and potential for insertion or disruption. This compound, with its charged lysine residue and hydrophobic alanine residues, is expected to exhibit specific interactions with lipid bilayers.

Peptide Insertion into Lipid Bilayers

Peptide insertion into lipid bilayers is influenced by a combination of hydrophobicity, charge, and the specific composition of the lipid membrane. Studies on model peptides, including those with lysine and alanine residues, provide insights into this process.

The insertion of hydrophobic peptide segments into lipid bilayers can be spontaneous, driven primarily by the hydrophobic effect. However, the presence of charged amino acids, such as lysine, can significantly modulate this process. Anionic lipids, which are common components of biological membranes (comprising approximately 20% of cellular membranes), can provide electrostatic attractions that facilitate peptide binding and insertion acs.orgnih.gov.

Modulation of Peptide Conformation by Anionic Phospholipids (B1166683)

Anionic phospholipids play a critical role in influencing the secondary structure of peptides interacting with lipid membranes. Studies have demonstrated that anionic lipid environments can promote the formation of alpha-helical structures in peptides that might otherwise remain in a more random coil conformation in aqueous solutions acs.orgnih.gov.

For instance, designed peptides containing lysine and alanine residues, when exposed to anionic lipid micelles, showed a transition from a partially random coil (40-90%) to a fully alpha-helical structure (100%) acs.orgnih.gov. In contrast, neutral lipid micelles only induced alpha-helical conformations in peptides that were already relatively hydrophobic. However, when 25% anionic lipids were incorporated into neutral lipid systems, even less hydrophobic peptides adopted alpha-helical conformations acs.orgnih.gov. This highlights the significant influence of electrostatic interactions with anionic lipids on peptide folding. The positively charged lysine residue in this compound would likely engage in such electrostatic interactions with the negatively charged phosphate groups of anionic phospholipids, stabilizing an alpha-helical conformation and potentially facilitating deeper insertion into the membrane core acs.orgnih.govmsu.ru.

Thermodynamics of this compound Recognition Events

The study of molecular recognition events, including peptide-lipid or peptide-peptide interactions, often involves thermodynamic analysis to quantify the driving forces behind these associations. Isothermal Titration Calorimetry (ITC) and other thermodynamic methods are commonly employed to determine parameters such as enthalpy change (ΔH), entropy change (ΔS), and free energy change (ΔG) researchgate.net.

While specific thermodynamic data for this compound's recognition events are not detailed in the provided search results, general principles of peptide recognition can be inferred. For example, studies on other peptides interacting with lipid membranes reveal that binding is often driven by a combination of hydrophobic effects and electrostatic interactions nih.govrsc.org. The free energy of membrane insertion for model peptides has been reported to be around -5.5 to -6.5 kcal/mol, with binding driven by hydrophobic surface energy, partially balanced by the loss of translational and rotational degrees of freedom nih.gov.

Enzymatic Specificity and Degradation Pathways Involving Lys Ala Ala

Lys-Ala-Ala as a Substrate for Proteolytic Enzymes

This compound can serve as a substrate for various proteolytic enzymes, whose activity is dictated by specific recognition sites within their active centers. The specificity of these enzymes is often described using the Schechter-Berger nomenclature, which designates subsites on the enzyme (S1, S2, S3, etc.) that interact with amino acid residues on the substrate (P1, P2, P3, etc.) flanking the cleavage site.

Endopeptidases cleave peptide bonds within a polypeptide chain, rather than at the termini. While this compound is a tripeptide, research on longer peptides and enzyme kinetics provides context. For example, a microsomal endopeptidase from rabbit liver, identified for its role in proprotein processing, showed activity on synthetic decapeptides mimicking proprotein processing sites. This enzyme exhibited a preference for arginine residues at the P1 and P4 positions and had a Km of 80 µM and a Vmax of 21,000 nmol/min/mg at pH 8.7 sci-hub.se. Kinetic studies on other peptidases, like tripeptidyl peptidase-I (TPP-I), have characterized cleavage rates using synthetic fluorogenic substrates, with TPP-I hydrolyzing a specific decapeptide with a Kcat/Km of 7.8 s⁻¹ mM⁻¹ at pH 3.0 for its endopeptidase activity nih.gov.

The specificity of peptidases is significantly influenced by the amino acid residues at the P1, P2, and P3 positions of the substrate and their interaction with the enzyme's corresponding subsites (S1, S2, S3). For instance, in the context of dipeptidyl peptidases, the residue at the P1 position is crucial. DppB, for example, prefers proline at the P1 position, with its activity modulated by the S2 subsite, which favors charged and bulky residues like alanine (B10760859) at the P2 position nih.govtandfonline.com. DppE and DppF, on the other hand, show a preference for apolar residues like phenylalanine at P1, with P2 residues having minimal impact nih.govtandfonline.com. Studies on substrate specificity also highlight that interactions between P2-P1 and P1-P1' residues can significantly increase a model's predictive power for peptide half-lives, indicating cooperativity between subsites embopress.org.

Enzyme Inhibition Studies with this compound Analogs (Non-Clinical Focus)

Enzyme inhibition studies are crucial for understanding enzyme mechanisms and developing targeted modulators. While direct inhibition studies using this compound analogs are not extensively detailed in the provided snippets, related research offers insights. For example, mutations involving lysine (B10760008) and alanine residues in type I adenylyl cyclase have been shown to alter susceptibility to inhibition by adenine (B156593) nucleoside 3'-polyphosphates, with specific mutations increasing IC50 values, indicating altered inhibitor binding affinity nih.gov. In the broader context of enzyme inhibition, peptide-based inhibitors are explored for various enzymes. For instance, studies on matrix metalloproteinases (MMPs) have investigated peptide inhibitors that bind to exosites, selectively inhibiting certain collagen-based MMP activities without affecting others mdpi.com. Research into alanine racemase (Alr) inhibitors has explored strategies such as targeting the dimer interface or blocking substrate entry, with some inhibitors mimicking D- and L-alanine and affecting bacterial cell wall biosynthesis tandfonline.com.

This compound in Peptidoglycan Hydrolysis Research (e.g., Lys-D-Ala-D-Ala)

While this compound itself is not the primary focus in peptidoglycan research, its constituent amino acids and related peptide structures, such as Lys-D-Ala-D-Ala, are central to understanding bacterial cell wall structure and degradation.

Peptidoglycan (PG) is a critical component of the bacterial cell wall, providing rigidity and structural integrity oup.com. The glycan strands of peptidoglycan are cross-linked by short peptide stems. In many Gram-positive bacteria, such as Staphylococcus aureus, the peptide stem typically includes L-lysine at the third position, followed by D-alanine, and often terminates with a D-Ala-D-Ala motif oup.comnih.govmdpi.com. This D-Ala-D-Ala unit is a key target for enzymes involved in peptidoglycan metabolism and degradation, such as D-alanyl-D-alanine carboxypeptidases. For example, DacB in Lactococcus lactis is an L-Lys-D-Ala carboxypeptidase that cleaves the peptide chain between L-lysine and D-alanine, contributing to peptidoglycan maturation asm.org. Enzymes like lysostaphin (B13392391) and LytM in Staphylococcus aureus are known peptidoglycan hydrolases that target specific bonds within the peptidoglycan structure, including glycyl-glycine and D-Ala-Gly bonds, which are integral to the cross-linking mechanisms elifesciences.orgelifesciences.org. The presence of lysine and alanine residues within the peptidoglycan structure highlights the relevance of these amino acids in bacterial cell wall architecture and the enzymes that modify it.

Computational and Theoretical Studies of Lys Ala Ala

Molecular Dynamics Simulations of Lys-Ala-Ala and Related Peptides

Molecular dynamics (MD) simulations are a cornerstone of computational peptide science, allowing researchers to model the movement of atoms over time and observe complex processes like folding and binding.

MD simulations have been instrumental in understanding how lysine-containing, alanine-rich peptides fold into stable structures. Studies on peptides such as Ace-(AAAAK)n A-NH2 reveal the intricate process of α-helix formation. The simulations track the evolution of the helical structure and characterize the helix-forming tendencies of the peptide chain. rsc.org Key to this process is the formation of hydrogen bonds. Specifically, i←i+4 hydrogen bonds are crucial for stabilizing α-helical conformations, while i←i+3 bonds suggest the presence of transient 3(10)-helical structures or β-turns, which can act as intermediates in the folding pathway. rsc.org

The charged side chain of lysine (B10760008) significantly influences the conformational equilibrium. Simulations of alanine-based peptides with varying numbers of lysine residues show that intramolecular electrostatic interactions and the hydration of the charged lysine side chains can destabilize helical conformations, particularly as the number of lysine residues increases. nih.gov Conversely, a single lysine residue within an alanine-rich peptide can shift the conformational preference toward a helical structure by influencing the solvation of the peptide backbone. mdpi.com

The conformational landscape of such peptides is complex, with multiple low-energy structures often competing. For instance, first-principles structure screening of related peptides has identified several distinct structure types, including helical and non-helical forms, that exist in a delicate energetic balance. rsc.org

Table 1: Key Interactions in the Folding of Lysine-Alanine Peptides This is an interactive data table. Click on the headers to sort.

| Interaction Type | Role in Folding | Significance |

|---|---|---|

| i←i+4 H-bonds | Stabilization of α-helices | Primary driver for maintaining helical structure. rsc.org |

| i←i+3 H-bonds | Formation of 3(10)-helices/β-turns | Act as intermediates or alternative conformations. rsc.org |

| Side-chain H-bonds | Influence on helical conformation | Can either stabilize or destabilize the helix depending on the context. rsc.org |

The interaction of peptides with surfaces is critical for biocompatibility and the design of biomaterials. MD simulations are used to probe the adsorption mechanisms of peptides onto various substrates. While specific studies on this compound are limited, research on similar tripeptides, such as Arg-Gly-Asp (RGD), and lysine-containing peptides provides a framework for understanding these interactions.

Simulations show that tripeptides can adsorb strongly onto surfaces like titanium dioxide (TiO2). nih.govnih.gov The adsorption is often driven by electrostatic attractions between charged groups on the peptide (like the ε-amino group of lysine or the terminal carboxyl group) and the surface atoms. rsc.orgnih.gov For example, the carboxyl groups can act as anchors, binding to titanium atoms on the surface. rsc.org The structure of the surface, such as the presence of grooves or pits, can significantly enhance the stability and speed of peptide adsorption by exposing more binding sites and increasing the surface energy. nih.govnih.gov

Water molecules at the interface play a crucial role, forming hydration layers that can influence the adsorption process. nih.govhw.ac.uk A peptide must often displace these water molecules to bind directly to the surface. nih.gov The flexibility of the peptide on the surface is also a key factor, with adsorbed peptides often exhibiting hinge-bending motions while remaining anchored. nih.gov

Table 2: Factors Influencing Tripeptide Adsorption on Surfaces This is an interactive data table. Click on the headers to sort.

| Factor | Influence on Adsorption | Mechanism |

|---|---|---|

| Electrostatic Forces | Strong Adsorption | Attraction between charged peptide groups and surface atoms. rsc.orgnih.gov |

| Surface Nanotopography | Enhanced Adsorption | Grooves and pits increase surface area and available binding sites. nih.govnih.gov |

| Surface Hydroxylation | Facilitated Adsorption | Disrupts ordered water layers, allowing easier peptide access. hw.ac.uk |

Biological processes often occur in crowded or confined spaces, such as within cellular compartments or near other macromolecules. MD simulations can explore how such confinement alters the fundamental interactions between amino acid side chains.

Studies on pairs of amino acid side chains, including the charged pair Lys-Glu, in hydrophobic, water-filled nanopores reveal that confinement dramatically alters their interaction energies compared to bulk water. nih.gov For a charged pair like Lys-Glu, confinement can promote the formation of a salt bridge, a critical interaction for protein stability. nih.gov The restricted environment alters the balance between hydrophobic and electrostatic forces that govern the interaction. nih.gov

The dynamics of the lysine side chain itself are also of interest. NMR experiments combined with MD simulations on proteins have shown that the NH3+ groups of lysine are highly dynamic, with their hydrogen bonds having sub-nanosecond lifetimes. nationalmaglab.org This intrinsic flexibility is likely modulated by confinement, affecting how the lysine side chain in this compound can interact with its surroundings in a restricted space.

Quantum Mechanical Methods for Structure and Properties

Quantum mechanical (QM) methods provide a more fundamental description of electronic structure, allowing for the precise calculation of molecular properties and the prediction of chemical reactivity.

The protonation state of the lysine side chain is crucial for the structure and function of this compound. The pKa value of the ε-amino group determines its charge at a given pH. Computational methods based on Density Functional Theory (DFT) are powerful tools for predicting protonation sites and pKa values. mdpi.com

For peptides with multiple lysine residues, such as Ac-Lys-(Ala)n-Lys-NH2, conceptual DFT descriptors like condensed Fukui functions and dual descriptors can be used to predict which lysine side chain is the most likely site for protonation. mdpi.com These calculations consider the electronic structure of the peptide in a solvated environment to identify the most nucleophilic nitrogen atom. mdpi.com

Accurate pKa prediction for residues like lysine in peptides and proteins is a significant computational challenge. mpg.de Methods combining molecular dynamics with alchemical free energy calculations are employed to compute the pKa shifts from the standard solution value. These methods have achieved high accuracy, with average unsigned errors for lysine pKa values reported to be as low as 0.52 pK units. mpg.de Such calculations are essential for correctly modeling the electrostatic interactions of this compound in biological systems.

QM calculations are used to analyze the electronic structure of peptides, providing insights into their reactivity and spectroscopic properties. For lysine-containing peptides, DFT can be used to explore the energy landscapes and identify stable conformers. rsc.org The analysis often involves assessing the performance of different density functionals, especially those that account for weak interactions like dispersion forces, which are critical for accurately describing peptide structures. rsc.org

The electronic properties of L-lysine have been investigated in the context of molecular electronics, where it is interfaced with metal electrodes. researchgate.net These studies use a combination of DFT and non-equilibrium Green's function (NEGF) formalism to compute transport parameters like conductance and current-voltage characteristics. researchgate.net Such analyses reveal how the electronic structure of the amino acid governs charge transport at the molecular level. While focused on a different application, these studies highlight the capability of QM methods to probe the detailed electronic features of lysine-containing molecules like this compound.

Molecular Docking for Ligand-Peptide Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a peptide) to form a stable complex. academicjournals.org This method is instrumental in characterizing the binding site of peptides like this compound, providing insights into the molecular interactions that govern their biological activity. The process involves sampling the conformational space of the ligand within the binding site of the peptide and scoring these conformations to identify the most stable binding mode.

In silico molecular docking studies are frequently employed to understand the interactions between tripeptides and their target proteins. For instance, studies on the tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) with the angiotensin I-converting enzyme (ACE) have successfully characterized their binding. academicjournals.org These analyses reveal the specific amino acid residues within the enzyme's active site that interact with the tripeptide, elucidating the mechanism of inhibition. Such studies provide a quantitative measure of binding affinity, often expressed as an Atomic Contact Energy (ACE) or a docking score, which helps in ranking potential peptide inhibitors. academicjournals.org

The characterization of a binding site involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, in a study of the YKT tripeptide with various receptors, molecular docking was used to obtain detailed information about the interactions between the peptide and the epidermal growth factor and steroid hormone receptors. nih.gov This information is critical for understanding the peptide's functional mechanism and for guiding the rational design of new peptides with enhanced binding affinity and specificity. rsc.org By simulating the binding of this compound to a target protein, researchers could similarly map its binding site, identify crucial residues for interaction, and predict its binding affinity.

Table 1: Example Molecular Docking Scores for Tripeptide-Enzyme Interactions This table presents findings from a study on tripeptides VPP and IPP with Angiotensin I Converting Enzyme (ACE) to illustrate typical data generated in molecular docking analyses.

| Tripeptide | Target Enzyme | Docking Score (Atomic Contact Energy) | Reference |

| Val-Pro-Pro (VPP) | ACE | 262.56 | academicjournals.org |

| Ile-Pro-Pro (IPP) | ACE | 147.73 | academicjournals.org |

Artificial Intelligence and Genetic Programming in Peptide Design

Genetic programming, a subset of AI inspired by biological evolution, is another powerful tool for peptide design. peerj.com Algorithms like the Protein Optimization Engineering Tool (POET) use principles of mutation and selection to "evolve" peptide sequences toward a specific goal, such as improved functionality. arxiv.orgnih.gov A genetic algorithm can start with a population of peptide sequences and iteratively apply modifications, selecting the best-performing sequences for the next "generation." nih.gov This process can efficiently search through an immense number of possibilities to discover peptides with significantly enhanced properties compared to the starting molecules. peerj.com By combining genetic programming with the flexibility of regular expressions, these methods can identify new peptide targets with high therapeutic or diagnostic potential. nih.gov

Table 2: Applications of AI and Genetic Programming in Peptide Research

| Computational Method | Application in Peptide Design | Key Benefit | Reference(s) |

| Machine Learning | Predicting peptide bioactivity and toxicity; virtual screening. | Accelerates identification of lead candidates and reduces experimental testing. | gubra.dkmdpi.com |

| Deep Generative Models (GANs, VAEs) | De novo design of novel peptide sequences with specific functions. | Enables the creation of entirely new peptides beyond modifying existing ones. | nih.govnih.gov |

| Genetic Programming / Evolutionary Algorithms | Optimizing existing peptide sequences for enhanced functionality (e.g., binding affinity). | Efficiently explores vast search spaces to discover highly optimized peptides. | peerj.comnih.gov |

Applications in Fundamental Peptide Science Non Clinical Focus

Lys-Ala-Ala as a Model System for Peptide Folding and Stability

The study of peptide folding and stability is crucial for understanding protein structure and function. Short peptides like this compound provide simplified systems to probe these complex phenomena. The presence of Lysine (B10760008), with its positively charged ε-amino group, introduces electrostatic interactions that can influence peptide conformation and stability, particularly in aqueous environments or in the presence of counterions nih.govfrontiersin.orgresearchgate.netumich.educore.ac.uk. These charged side chains can participate in intramolecular salt bridges or hydrogen bonds, contributing to the stabilization of specific secondary structures, such as α-helices frontiersin.orgresearchgate.netumich.educore.ac.uk. Alanine (B10760859), being a small and chemically inert amino acid, often serves as a neutral spacer residue, allowing researchers to isolate the effects of other amino acids, like Lysine, on peptide folding and stability ontosight.ainih.gov.

| Peptide Component | Key Residue | Influence on Folding/Stability | Supporting Techniques | References |

| This compound | Lysine (K) | Introduces charge, potential for salt bridges/H-bonds, helix stabilization | MD simulations, CD spectroscopy | nih.govfrontiersin.orgresearchgate.netumich.educore.ac.uk |

| This compound | Alanine (A) | Small, inert side chain, acts as spacer, minimal steric hindrance | MD simulations, CD spectroscopy | ontosight.ainih.gov |

| Tripeptides | General | Model systems for folding initiation, sequence-dependent conformational states | MD simulations, CD spectroscopy | rsc.orgrug.nlmdpi.comacs.org |

Use in Investigating Peptide Design Principles

The study of short peptides like this compound is fundamental to understanding peptide design principles. The sequence of amino acids is the primary determinant of a peptide's three-dimensional structure, and consequently, its physical and chemical properties mdpi.comacs.org. By systematically altering amino acid sequences, researchers can elucidate structure-activity relationships and learn how to engineer peptides with desired characteristics. For instance, the substitution of alanine residues with charged or aromatic amino acids, or vice versa, can dramatically alter a peptide's self-assembly behavior, solubility, and interaction with other molecules mdpi.comacs.orgresearchgate.net.

Lysine's positive charge can be leveraged to enhance water solubility or mediate interactions with negatively charged biomolecules, while alanine's small size and chemical inertness make it a reliable component for structural studies or as a linker ontosight.aimdpi.com. Research involving alanine scans or strategic substitutions with lysine highlights how specific amino acid placements can stabilize helical structures or influence antimicrobial activity, demonstrating the predictive power of sequence-based design researchgate.netumich.edunih.gov. Tripeptides serve as a crucial starting point for these investigations, allowing for the efficient exploration of how sequence permutations impact molecular conformation and function, laying the groundwork for designing more complex peptide-based materials and therapeutics mdpi.comacs.orgresearchgate.net.

Engineering Substrate Specificity in Model Enzyme Systems

Peptides containing the Lys-Ala sequence motif, or tripeptides like this compound, are valuable as model substrates for characterizing and engineering the specificity of various enzymes, particularly peptidases and proteases. These enzymes often exhibit distinct preferences for specific amino acid sequences at their cleavage sites. For example, Lys-Ala-pNA has been identified as a substrate for dipeptidyl peptidase (DPP) II, allowing for the determination of kinetic parameters such as the Michaelis constant (Km) d-nb.infomedchemexpress.com.

Similarly, sequences incorporating Lys-Ala are utilized in assays for other proteases. The HIV-1 protease, for instance, is assayed using chromogenic substrates that include Lys-Ala sequences acs.org. The study of enzymes like OmpT, which cleaves between basic residues, or proteases like LicP, where substitutions at specific positions (e.g., P1, P5) with amino acids like Lys can alter substrate recognition, demonstrates how peptide sequences can be modified to probe and engineer enzyme specificity ucsf.edursc.org. The use of diacetyl-L-Lys-D-Ala-D-Ala as an analogue of natural substrates for peptidoglycan cross-linking enzymes further illustrates the role of Lys-Ala-like structures in understanding enzyme mechanisms uliege.be.

| Enzyme Class/Enzyme | Substrate Example | Key Sequence Motif | Kinetic Parameter | Reference |

| Dipeptidyl Peptidase II (DPP II) | Lys-Ala-pNA | Lys-Ala | Km = 0.42 mM | medchemexpress.com |

| HIV-1 Protease | Lys-Ala-Arg-Val-Nle-nPhe-Glu-Ala-Nle-NH₂ | Lys-Ala | Not specified for Lys-Ala motif | acs.org |

| Peptidoglycan Cross-linking Enzymes | Ac₂-L-Lys-D-Ala-D-Ala | Lys-Ala | Not specified | uliege.be |

| General Peptidases | RnENYnVLTKAAPV | Lys-Ala | Cleavage observed | ucsf.edu |

Advanced Analytical Techniques in Lys Ala Ala Research

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the structural and dynamic properties of peptides like Lys-Ala-Ala.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure, dynamics, and interactions of molecules in solution acs.orgpiazza.comuzh.ch. For peptides, NMR can provide detailed information about the spatial arrangement of atoms, including backbone dihedral angles and side-chain conformations acs.orgnih.govresearchgate.netuzh.ch. Studies involving peptides with lysine (B10760008) and alanine (B10760859) residues have utilized NMR to identify proton-proton contacts through Nuclear Overhauser Effect (NOE) crosspeaks, which are crucial for building structural models acs.orgnih.govresearchgate.net. For instance, NMR has been employed to study the complex between a glycopeptide and a cell wall analog containing Lys-d-Ala-d-Ala, revealing interproton distances used to model the 3D structure of the complex acs.org. NMR is also instrumental in assessing the stability and conformational preferences of peptides, such as investigating the interactions of lysine side chains within helical structures nih.govpnas.org.

Fluorescence spectroscopy is a sensitive technique used to monitor binding events and conformational changes in biomolecules acs.orgnih.govpnas.org. By observing changes in the fluorescence emission of intrinsic fluorophores (like tryptophan, though not present in this compound itself) or extrinsic probes upon interaction with a peptide, researchers can infer binding affinities and alterations in the peptide's environment acs.orgnih.gov. For peptides, fluorescence can be used to study interactions with DNA or other molecules, where changes in fluorescence intensity or lifetime can indicate binding or conformational shifts nih.gov. For example, the fluorescence of the Fmoc group attached to the N-terminus of peptides containing this compound repeats has been used to study their interactions with DNA, with DNA quenching the fluorescence and allowing for the estimation of association constants nih.gov.

Mass Spectrometry-Based Characterization (e.g., Ion Mobility-Mass Spectrometry)

Mass Spectrometry (MS) and its advanced variants, such as Ion Mobility-Mass Spectrometry (IM-MS), are essential for characterizing peptides by determining their mass-to-charge ratio, confirming their sequence, and providing insights into their shape and isomeric composition researchgate.netiu.eduepfl.chresearchgate.net. IM-MS separates ions based on their size, shape, and charge in the gas phase before mass analysis, allowing for the differentiation of isomers that might have identical masses researchgate.netiu.eduepfl.ch. Research has combined HPLC with IM-MS to analyze complex peptide libraries, resolving different peptide sequences and structures iu.edu. Studies on polyalanine peptides with a lysine residue have used IM-MS to investigate their gas-phase conformations, comparing experimental arrival time distributions with theoretical calculations to infer structural motifs like helices researchgate.netacs.orgresearchgate.net. For example, IM-MS has been used to study Ac-Alan-LysH+ peptides, exploring whether they form helical structures in the gas phase acs.orgresearchgate.net.

X-ray Diffraction for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional atomic arrangement within crystalline solids drawellanalytical.compiazza.com. By analyzing the pattern of diffracted X-rays, researchers can elucidate crystal lattice parameters, space groups, and the coordinates of atoms within the unit cell drawellanalytical.compiazza.com. While obtaining suitable single crystals can be challenging, especially for smaller peptides, XRD is the gold standard for high-resolution structural determination cardiff.ac.ukpiazza.com. The determination of the crystal structure of L-lysine itself, for instance, required advanced powder XRD techniques due to difficulties in growing large single crystals cardiff.ac.uk. Although specific crystal structures for this compound are not detailed, the technique is broadly applicable to understanding the solid-state structures of amino acids and peptides drawellanalytical.comcardiff.ac.ukpiazza.com.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a label-free biophysical technique used to quantify the thermodynamic parameters of biomolecular interactions in solution uzh.chmalvernpanalytical.comupm.escore.ac.uknih.gov. ITC directly measures the heat absorbed or released during a binding event, allowing for the simultaneous determination of binding affinity (Ka), stoichiometry (n), enthalpy change (ΔH), and subsequently, the Gibbs free energy (ΔG) and entropy change (ΔS) uzh.chmalvernpanalytical.comupm.esnih.gov. This provides a comprehensive thermodynamic profile of an interaction upm.es. While specific ITC data for this compound is not presented, the technique is widely used to study peptide-ligand interactions, providing crucial insights into the driving forces behind binding, such as hydrogen bonding, electrostatic, and hydrophobic interactions malvernpanalytical.comupm.escore.ac.uknih.gov. For example, ITC has been used to compare the binding affinities of monovalent and dimeric vancomycin (B549263) derivatives to cell wall analogs containing Lys-Ala-D-lactate, revealing significant differences in binding thermodynamics core.ac.uk.

Future Directions and Emerging Research Avenues for Lys Ala Ala

Exploration of Novel Lys-Ala-Ala Conjugates and Hybrid Systems

A primary avenue for future research lies in the development of novel molecular constructs where this compound serves as a critical component. The conjugation of this tripeptide to other molecules can yield hybrid systems with tailored properties for therapeutic, diagnostic, and biotechnological applications.

Future studies will likely involve synthesizing a library of conjugates where this compound is attached to various functional moieties, including:

Therapeutic agents: Small molecule drugs, toxins, or radioisotopes for targeted delivery.

Imaging agents: Fluorophores or contrast agents for diagnostic purposes.

Biomolecules: Other peptides, proteins, or nucleic acids to create multifunctional tools for research.

| Conjugate Component | Potential Application | Rationale for using this compound |

| Glucocorticoid Receptor Modulator | Anti-inflammatory ADCs | Modulate hydrophobicity and solubility of the conjugate. |

| DNA Crosslinking Payloads | Oncology ADCs | Potential for specific enzymatic cleavage in the tumor microenvironment. |

| Fluorophores | Cellular Imaging | Serve as a spacer and influence cellular uptake. |

Advanced Computational Approaches for Predicting this compound Behavior in Complex Environments

The interaction of this compound with biological systems is inherently complex. Advanced computational modeling and simulation offer a powerful means to predict and understand its behavior at a molecular level, guiding experimental design and accelerating discovery.

Techniques such as atomistic molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound in various environments, such as in aqueous solution or near a cell membrane. These simulations can reveal preferred structural conformations, hydration patterns, and interactions with different molecular species. This is particularly relevant for understanding how the peptide might approach and bind to a target protein.

Furthermore, computational studies are invaluable for investigating the interactions between this compound and specific proteins, such as enzymes or receptors. By combining protein structure prediction with molecular docking and MD simulations, researchers can generate hypotheses about binding sites and mechanisms. For instance, computational analysis can predict how this compound might fit into the active site of a protease, providing insights that would be difficult to obtain experimentally. Such predictive modeling can screen large numbers of potential protein targets, prioritizing those most likely to interact with the tripeptide for experimental validation.

| Computational Method | Research Application for this compound | Expected Outcome |

| Molecular Dynamics (MD) Simulation | Predicting conformational flexibility in solution. | Identification of stable peptide conformations. |

| Protein Structure Prediction | Modeling potential enzyme or receptor targets. | Generation of 3D structures for docking studies. |

| Molecular Docking | Simulating binding to target proteins. | Prediction of binding affinity and interaction sites. |

| Trajectory Analysis | Analyzing peptide behavior near biological membranes. | Understanding mechanisms of membrane interaction/permeation. |

Elucidation of Previously Unidentified Enzymatic Transformations of this compound

The metabolic fate of this compound is a critical area for investigation. While the degradation pathways of individual amino acids like lysine (B10760008) are well-documented, the specific enzymatic processes that act on the intact tripeptide are not fully understood. Lysine degradation in humans occurs primarily in the mitochondria via two main routes: the saccharopine pathway and the pipecolic acid pathway. These pathways involve a cascade of enzymes that could potentially recognize and process lysine within a peptide context.

Future research should focus on identifying and characterizing enzymes that can cleave the peptide bonds of this compound or modify its amino acid side chains. This could involve incubating the tripeptide with cell extracts or purified enzymes and using techniques like mass spectrometry to identify the resulting fragments and modifications. For example, L-amino acid oxidases are known to catalyze the oxidation of the amino group of L-amino acids, and specific L-lysine oxidases have been identified that could potentially act on the N-terminal lysine of the tripeptide.

Discovering novel enzymatic transformations would not only enhance our fundamental understanding of peptide metabolism but could also open up new biotechnological applications. For instance, an enzyme that specifically cleaves or modifies this compound could be used as a tool in biocatalysis or as part of a biosensor system.

| Known Lysine Degradation Pathway | Key Enzymes Involved | Potential Relevance to this compound |

| Saccharopine Pathway | Alpha-aminoadipic semialdehyde synthase, Aminoadipate aminotransferase | These mitochondrial enzymes could potentially recognize the lysine residue for initiation of degradation. |

| Pipecolic Acid Pathway | Enzymes are localized in mitochondria, cytosol, and peroxisomes. | Offers alternative cellular compartments and enzymes for potential interaction with the tripeptide. |

| Oxidation | L-lysine oxidase | Could oxidize the main chain or side chain amino group of the N-terminal lysine. |

Integration of this compound Research with Broader Peptide Science Initiatives

The study of this compound should not occur in isolation but rather be integrated into the broader context of peptide science and drug discovery. Peptide libraries, which consist of large, systematic collections of peptides, are powerful tools for identifying new biologically active molecules.

This compound can be incorporated as a core motif into various types of peptide libraries:

Alanine (B10760859) Scanning Libraries: To understand the functional importance of the lysine and alanine residues in a larger bioactive peptide, each residue can be systematically replaced. Incorporating this compound into such a scan could reveal its role in maintaining structure or activity.

Positional or Scrambled Libraries: this compound could serve as a starting sequence, with variations introduced at each position to screen for enhanced binding to a specific target or improved biological activity.

Peptidomimetic Libraries: The structure of this compound can be used as a template to design non-peptide molecules (peptidomimetics) that mimic its structure and function but have improved stability and bioavailability.

By including this compound and its variants in high-throughput screening campaigns against diverse biological targets like receptors, enzymes, and pathogens, researchers can rapidly identify new leads for drug development. This approach leverages the combinatorial power of peptide libraries to explore the vast chemical space around the simple this compound structure, potentially uncovering novel therapeutics and research probes. This integration ensures that findings related to this specific tripeptide contribute to and benefit from the wider field of peptide research.

Q & A

Q. What experimental methods are standard for characterizing Lys-ala-ala interactions with DNA?

Thermal melting (Tm analysis) and circular dichroism (CD) spectroscopy are foundational. Tm measures DNA stability by tracking hyperchromicity during denaturation, while CD detects conformational changes in DNA secondary structure upon polypeptide binding. These methods require controlled buffer conditions (e.g., ionic strength) and repeated trials to ensure reproducibility .

Q. How does polypeptide chain length influence DNA binding in this compound complexes?

Shorter chains (e.g., (this compound)₁₀) exhibit unimodal/bimodal melting curves with Tm increasing linearly with lysine-to-DNA phosphate ratios. Longer chains (e.g., (this compound)₃₄) show trimodal curves with Tm plateaus, suggesting distinct binding modes. Chain length impacts binding reversibility: shorter chains redistribute rapidly, while longer chains require elevated temperatures for redistribution .

Q. What criteria validate the purity and identity of synthetic this compound polypeptides?

Use mass spectrometry for molecular weight confirmation, HPLC for purity assessment (>95%), and NMR to verify amino acid sequence. For novel compounds, provide elemental analysis and chromatographic retention times. For known compounds, cite established synthesis protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in thermal melting data for this compound-DNA complexes?

Discrepancies (e.g., unimodal vs. trimodal curves) may arise from polypeptide chain length or binding kinetics. Redesign experiments to include redistribution assays at varying temperatures. Apply statistical models (e.g., multivariate regression) to correlate Tm shifts with chain length or ionic conditions. Validate findings with complementary techniques like isothermal titration calorimetry (ITC) .

Q. What experimental design optimizes circular dichroism (CD) for detecting subtle DNA conformational changes?

Use high-sensitivity CD spectropolarimeters with nitrogen purging to minimize noise. Set path lengths to 1 mm for concentrated DNA samples (≥0.2 mg/mL). Accumulate 3–5 scans averaged at 20 nm/min. Normalize data to molar ellipticity and subtract buffer baselines. Compare spectra to reference databases (e.g., BLAST) for structural assignment .

Q. How can binding kinetics of this compound-DNA complexes be quantified under non-equilibrium conditions?

Employ stopped-flow spectroscopy to monitor rapid binding events (millisecond resolution). For slow processes (e.g., (this compound)₃₄ redistribution), use temperature-jump experiments with fluorescence quenching. Fit kinetic data to a two-step model: initial electrostatic interaction followed by structural rearrangement. Validate with atomic force microscopy (AFM) imaging .

Methodological and Data Analysis Questions

Q. What statistical approaches are suitable for analyzing multi-modal thermal melting curves?

Deconvolute overlapping transitions using Gaussian fitting or derivative analysis. For trimodal curves, assign phases to distinct binding states (e.g., partial vs. full DNA coating). Calculate transition enthalpies (ΔH) via van’t Hoff plots. Cross-validate with differential scanning calorimetry (DSC) .

Q. How should large datasets from CD or thermal melting experiments be managed and shared?

Adhere to FAIR principles: store raw data in repositories (e.g., Zenodo) with standardized metadata (e.g., buffer composition, instrument settings). Use open-source tools (e.g., Python’s SciPy) for baseline correction and smoothing. Publish analysis scripts alongside manuscripts to ensure reproducibility .

Conflict Resolution and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound polypeptides?

Document solid-phase synthesis parameters (e.g., resin type, coupling time, deprotection efficiency). Share MALDI-TOF spectra and HPLC chromatograms as supplementary data. For peer replication, provide step-by-step video protocols or robotic synthesis code .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.